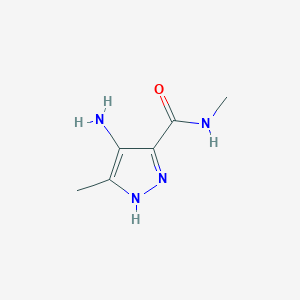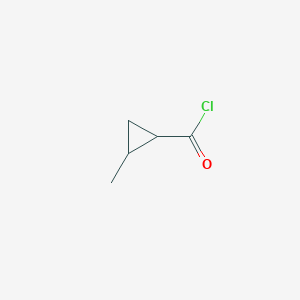
5-Bromo-3-chloro-2-hydroxybenzoic acid
Descripción general
Descripción
5-Bromo-3-chloro-2-hydroxybenzoic acid (BCHA) is a naturally occurring organic compound that has recently been the focus of much scientific research. BCHA is a derivative of benzoic acid and is a white crystalline solid with a molecular weight of 219.47 g/mol. It is soluble in water, ethanol, and methanol and is used in a wide variety of applications. It is most commonly used as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, and as an analytical reagent. BCHA has also been used in the development of novel catalysts and in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Biochemical Research
5-Bromo-3-chloro-2-hydroxybenzoic acid has been involved in studies concerning microbial degradation of halogenated aromatic compounds. A strain of Pseudomonas aeruginosa showed capability to degrade various halobenzoates including dihalobenzoates, highlighting its potential in bioremediation and biochemical research (Higson & Focht, 1990).
Synthetic Chemistry
In synthetic chemistry, the preparation and reactions of compounds related to this compound have been explored. Research has described the synthesis of various derivatives of hydroxybenzoic acid, which are vital in the development of new chemical compounds and materials (Cavill, 1945). Moreover, a study on 5-bromo-2-methyl benzoic acid among others focused on crystallographic study and electronic structure, essential for understanding molecular interactions and properties (Pramanik, Dey, & Mukherjee, 2019).
Environmental Chemistry
In environmental chemistry, the compound's derivatives have been involved in studies on the transformation of halogenated aromatic aldehydes by anaerobic bacteria. This research has implications for understanding the environmental fate of halogenated compounds and their potential impact (Neilson, Allard, Hynning, & Remberger, 1988).
Pharmaceutical Research
Although not directly involving this compound, related compounds have been synthesized for potential application in pharmaceuticals, such as in antibiotic biosynthesis (Becker, 1984).
Mecanismo De Acción
Target of Action
It is a derivative of salicylic acid , which is known to target cyclooxygenase enzymes (COX-1 and COX-2) involved in the production of prostaglandins, lipid compounds that mediate various physiological processes such as inflammation.
Mode of Action
Salicylic acid inhibits the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins .
Biochemical Pathways
As a derivative of salicylic acid, it may influence the arachidonic acid pathway, which involves the conversion of arachidonic acid to prostaglandins via the action of cyclooxygenase enzymes .
Result of Action
Based on its structural similarity to salicylic acid, it may exert anti-inflammatory effects by reducing the production of prostaglandins .
Análisis Bioquímico
Biochemical Properties
5-Bromo-3-chloro-2-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as a brominated disinfection byproduct formed during the chlorination of saline sewage effluents . The compound’s structure allows it to interact with various biomolecules, potentially inhibiting or modifying their activity. For instance, it can bind to viscose fabric, imparting antibacterial properties .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It has been shown to exhibit anti-inflammatory effects in lipopolysaccharide-activated primary microglial cells . The compound inhibits the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2, as well as their regulatory genes, inducible nitric oxide synthase, and cyclooxygenase-2 . This suggests that this compound can modulate cell signaling pathways and gene expression, thereby influencing cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can undergo free radical bromination and nucleophilic substitution reactions . The compound’s ability to inhibit enzymes like cyclooxygenase-2 and inducible nitric oxide synthase is crucial for its anti-inflammatory properties . Additionally, it can bind to specific biomolecules, altering their function and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, making it a reliable agent for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial anti-inflammatory effects without significant toxicity . At higher doses, it may cause adverse effects, including potential toxicity. Understanding the dosage threshold is crucial for its safe application in therapeutic settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of different byproducts, which may have distinct biological activities.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propiedades
IUPAC Name |
5-bromo-3-chloro-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZZYFMHNMFPSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279507 | |
| Record name | 5-bromo-3-chloro-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2200-85-3 | |
| Record name | NSC12940 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-3-chloro-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-chloro-2-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














